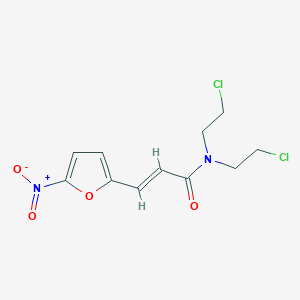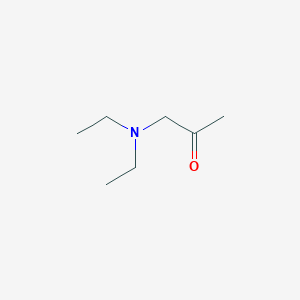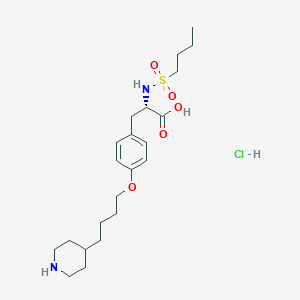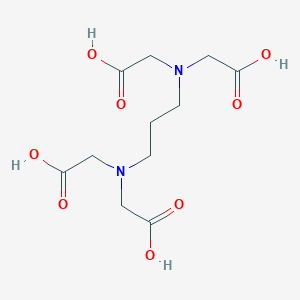
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Übersicht
Beschreibung
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine (3-F-4-THP) is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyridine derivatives, which have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves its binding to dopamine D2 receptors in the brain. This binding leads to the activation of the receptor, which in turn stimulates the release of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, mood, and behavior. The activation of dopamine D2 receptors by 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine leads to an increase in dopamine release, which can improve the symptoms of Parkinson's disease.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine have been investigated in various studies. One study found that 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine increased the release of dopamine in the striatum of rats, which is an area of the brain that is involved in the regulation of movement. Another study found that 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine exhibited anti-inflammatory activity by inhibiting the production of inflammatory cytokines in macrophages. In addition, 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments include its high potency and selectivity for dopamine D2 receptors, which makes it a useful tool for investigating the role of dopamine in various biological processes. However, one limitation of using 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine. One direction is the development of new drugs based on the structure of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine for the treatment of Parkinson's disease and other neurological disorders. Another direction is the investigation of the anti-inflammatory and anti-tumor activities of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine, which could lead to the development of new drugs for the treatment of cancer and other inflammatory diseases. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine could provide insights into the regulation of dopamine signaling and its role in various biological processes.
Synthesemethoden
The synthesis of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine as a yellow solid, which can be purified by recrystallization using ethanol. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine have been investigated in various scientific research studies. One of the main areas of research is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been found to exhibit dopamine D2 receptor agonist activity, which is a promising target for the treatment of Parkinson's disease. In addition, 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to possess anti-inflammatory and anti-tumor activities, which make it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCNYFXNNQYRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464320 | |
| Record name | 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
1978-60-5 | |
| Record name | 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















